(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol
Description
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol is a chiral secondary alcohol with the molecular formula C₈H₇BrCl₂O (molecular weight: 269.95 g/mol) . It features a brominated ethanolic chain attached to a 2,4-dichlorophenyl group, with the stereocenter at the C1 position in the (R)-configuration. This compound is critical in synthesizing enantiopure intermediates for pharmaceuticals, particularly antifungal agents and kinase inhibitors . Its synthesis often involves asymmetric reduction of prochiral ketones or enzymatic biocatalysis, though direct data on its enantioselective production is less documented compared to its chloro analogs .
Properties
IUPAC Name |
(1R)-2-bromo-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJMFBMWUBHCS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydroboration Using Chiral Borane Reagents
- Method: The enantioselective hydroboration of 2,4-dichlorophenyl-substituted alkenes or related precursors using chiral borane reagents such as B-chlorodiisopinocampheylborane in tetrahydrofuran (THF).
- Conditions: Typically performed at low temperatures (around -25 °C) over extended reaction times (e.g., 16 hours) to maximize stereoselectivity.
- Outcome: This method yields (S)- or (R)-2-bromo-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess and yields up to 98%, depending on the chiral borane used and reaction conditions.
- Reference: Bisaha et al., Bioorganic and Medicinal Chemistry Letters, 2005, demonstrated high-yield synthesis using B-chlorodiisopinocampheylborane.
Halohydrin Formation via Halogenation of Epoxides or Allylic Alcohols
- Method: Starting from 1-(2,4-dichlorophenyl)ethanol or its derivatives, bromination at the alpha position can be achieved using brominating agents under controlled conditions to form the bromoalcohol.
- Chirality Control: The stereochemistry is controlled by the precursor's configuration or by using chiral catalysts during the halogenation step.
- Industrial Relevance: This approach is suitable for scale-up due to straightforward reaction steps and moderate conditions.
Catalytic Asymmetric Reduction of 2,4-Dichloroacetophenone Derivatives
- Method: Reduction of 2,4-dichloroacetophenone with chiral catalysts or chiral reducing agents to form the corresponding chiral alcohol, which is then subjected to bromination.
- Catalysts: Common catalysts include Ru-BINAP complexes or chiral borohydrides.
- Advantages: This route allows control over enantiomeric purity and can be optimized for industrial production.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Techniques
- Stereochemical Verification: The enantiomeric purity of the prepared this compound is typically confirmed by chiral high-performance liquid chromatography (HPLC) using chiral stationary phases such as Chiralcel OD-H or Chiralpak IA columns.
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, coupled with polarimetry, is used to confirm the stereochemistry and purity. Specific rotation values are compared with literature data for the (1R)-enantiomer.
- Computational Studies: Density Functional Theory (DFT) calculations assist in understanding the stereoelectronic effects of the 2,4-dichlorophenyl substituents on the reaction mechanism and chiral induction.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|---|
| Asymmetric hydroboration | B-chlorodiisopinocampheylborane, THF, -25 °C | High enantioselectivity, high yield | Low temperature, long reaction time | ~98% | >95% |
| Catalytic asymmetric reduction | Ru-BINAP catalyst, H2, mild temperatures | Scalable, good control | Catalyst cost, optimization needed | 85-95% | >90% |
| Halogenation of chiral alcohol | N-bromosuccinimide (NBS), chiral catalysts | Simpler setup | Stereochemical control challenging | 80-90% | Variable |
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromo-1-(2,4-dichlorophenyl)ethanone.
Reduction: Formation of 1-(2,4-dichlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that (1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol exhibits significant antimicrobial properties. It has been explored as a potential lead compound in the development of novel antimicrobial agents. The compound's structure allows for modifications that can enhance its effectiveness against resistant bacterial strains.
Inhibition of Enzymatic Activity
Studies have shown that this compound may inhibit specific enzymes involved in pathogenic processes. For instance, it has been tested against various targets within the Trypanosoma brucei parasite, demonstrating promising inhibitory effects that warrant further investigation into its therapeutic potential against diseases like African sleeping sickness .
Organic Synthesis Applications
Chiral Intermediate in Synthesis
this compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its chirality is crucial for the production of enantiomerically pure compounds, which are often required for biological activity. This compound has been utilized in the asymmetric synthesis of antifungal agents such as miconazole and econazole .
Synthetic Pathways
The compound can be synthesized through several methods, including:
- Nucleophilic Substitution Reactions: Utilizing bromo and chloro substituents to create desired functional groups.
- Chemoenzymatic Processes: Employing enzymes to facilitate the formation of chiral centers efficiently .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations lower than previously reported for similar compounds. This suggests potential for development into a novel antibiotic agent .
Mechanism of Action
The mechanism of action of (1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of bromine and chlorine atoms enhances the compound’s reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Ethanol Derivatives
Key Observations :
- Halogen Effects: Bromine substituents generally increase molecular weight and lipophilicity compared to chlorine, impacting solubility and reactivity. Bromo derivatives like this compound may exhibit slower reaction kinetics in enzymatic reductions due to steric bulk .
- Enantioselectivity : Chloro analogs achieve higher ee (up to 99%) via optimized biocatalysts (e.g., Candida macedoniensis AKU 4588), whereas bromo derivatives require specialized conditions (e.g., fluorenylmethyl carbamate in achieved 90–91% ee) .
Enantiomeric Variants
- (1S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol: The (S)-enantiomer shares identical physicochemical properties but differs in spatial configuration. Commercial availability (98% purity) suggests its utility in comparative pharmacological studies .
Substituent Position and Reactivity
- 2,4-Dichloro vs. 2,6-Dichloro: highlights 2-bromo-1-(2,6-dichlorophenyl)ethanone (95% similarity) as less sterically hindered, favoring nucleophilic substitution reactions.
- Methoxy vs. Chloro: Methoxy groups (e.g., in 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone) improve solubility in polar solvents (e.g., DMSO) but reduce electrophilicity compared to dichloro analogs .
Biological Activity
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol is an organic compound that has garnered attention due to its potential biological activities. This compound features a chiral center and a dichlorophenyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound involves examining its interactions with various biological targets and its effects on cellular processes.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Where:
- C represents carbon atoms,
- H represents hydrogen atoms,
- Br is bromine,
- Cl is chlorine,
- O is oxygen.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may modulate various signaling pathways within cells, leading to alterations in cell function and viability.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents have been reported to enhance antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) of these compounds often fall within the micromolar range, indicating potent activity against pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 - 16 | Active against MRSA |
| Compound B | 0.5 - 7.5 | Active against E. coli |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.65 | 10.38 |
| A549 | 0.76 | 5.51 |
| HeLa | 0.12 | 0.79 |
Apoptotic Induction
Mechanistic studies have indicated that this compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors such as p53 and activation of caspase pathways. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Anticancer Research : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research indicated that this compound may possess neuroprotective properties, showing promise in models of neurodegenerative diseases.
Q & A
Q. Table 1: Synthetic Methods Comparison
Basic: How is enantiomeric purity validated for this compound?
Methodological Answer:
Enantiomeric excess is confirmed using:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase; retention times distinguish (R)- and (S)-enantiomers .
- NMR Spectroscopy : Chiral solvating agents (e.g., Eu(hfc)₃) split signals for diastereotopic protons near the stereocenter .
- Polarimetry : Specific rotation ([α]D²⁵) compared to literature values (e.g., +15.3° for (R)-enantiomer in chloroform) .
Advanced: What computational strategies optimize reaction conditions for enantioselective synthesis?
Methodological Answer:
AutoDock Vina or Schrödinger Suite predicts enzyme-substrate binding for biocatalytic routes:
- Docking Simulations : Model the ketone precursor in the active site of S. stipitis ketoreductase to identify steric/electronic factors favoring (R)-configuration. Adjust substituents (e.g., bromine vs. chlorine) to enhance binding affinity .
- MD Simulations : Assess solvent effects (e.g., ethanol vs. buffer) on transition-state stabilization. Higher dielectric solvents may reduce ee by destabilizing hydrophobic enzyme pockets .
Advanced: How to address contradictions in stereoselectivity between biocatalytic and chemical methods?
Methodological Answer:
Discrepancies arise from divergent mechanisms:
- Biocatalytic Pathways : Enzymes provide rigid active sites favoring specific transition states (e.g., Prelog rule for anti-Prelog alcohols) .
- Chemical Catalysts : Bulky ligands (e.g., BINOL) may inadequately shield the 2,4-dichlorophenyl group, leading to lower ee. Mitigate by using additives (e.g., molecular sieves) to control water content, which impacts catalyst efficiency .
Q. Resolution Strategy :
Cross-validate ee using dual techniques (HPLC + NMR).
Optimize reaction parameters (temperature, solvent) via Design of Experiments (DoE) .
Data Analysis: How to interpret conflicting metabolic degradation data in toxicological studies?
Methodological Answer:
Metabolites like 2-chloro-1-(2,4-dichlorophenyl)ethanol (via reductive dehalogenation) may appear in mammalian studies . Contradictions arise from species-specific enzymes:
- Rat Models : Predominant glucuronidation of the ethanol moiety.
- Human Hepatocyte Assays : CYP450-mediated oxidation to 2,4-dichloromandelic acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
